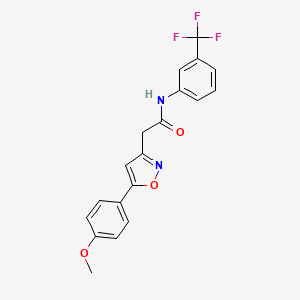

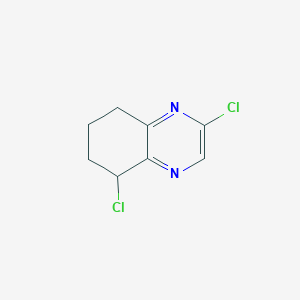

![molecular formula C24H19NO4 B2458683 cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate CAS No. 326007-56-1](/img/structure/B2458683.png)

cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[de]isoquinoline-1,3-dione , which is a heterocyclic compound. These types of compounds often have interesting chemical and physical properties and are studied for their potential uses in various fields, including medicine and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[de]isoquinoline-1,3-dione core would likely contribute to interesting electronic properties .Mechanism of Action

Target of Action

It’s known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensor systems . These systems are designed to interact with specific ions or molecules, suggesting that the compound could have a similar target interaction profile.

Mode of Action

It’s known that similar compounds in the benzo[de]isoquinoline-1,3-dione series exhibit the properties of highly effective fluorescent chemosensors for various cations . The principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect . This suggests that the compound might interact with its targets through a similar mechanism, inducing changes in their electronic states.

Pharmacokinetics

Similar compounds in the benzo[de]isoquinoline-1,3-dione series have been synthesized with various functional groups to increase their solubility and crystallinity , which could potentially enhance their bioavailability.

Action Environment

It’s known that the structure of similar compounds in the benzo[de]isoquinoline-1,3-dione series can be varied to adjust their effectiveness, selectivity, and other parameters , suggesting that the compound’s action could potentially be influenced by environmental factors.

Advantages and Limitations for Lab Experiments

One advantage of using cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate in lab experiments is its potential for use in the development of new cancer therapies and treatments for inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate. One area of research is the development of new cancer therapies and treatments for inflammatory diseases using this compound. Another area of research is the exploration of the potential neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

Cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is synthesized through a multi-step process that involves the reaction of cinnamic acid with 2-nitrobenzaldehyde, followed by reduction of the resulting nitro compound and subsequent esterification with 3-(bromomethyl)propionic acid. The final product is obtained through a cyclization reaction using potassium carbonate as a catalyst.

Scientific Research Applications

Cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate has been studied for its potential applications in scientific research. This compound has been shown to exhibit biological activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-21(29-16-6-9-17-7-2-1-3-8-17)14-15-25-23(27)19-12-4-10-18-11-5-13-20(22(18)19)24(25)28/h1-13H,14-16H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHKSIAVUBZUPG-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

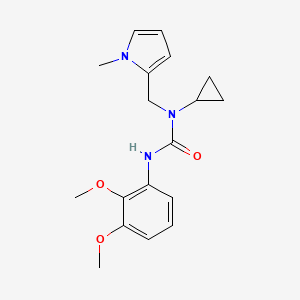

![N-(3-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2458611.png)

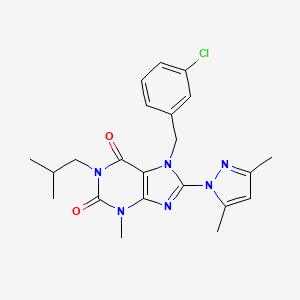

![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)

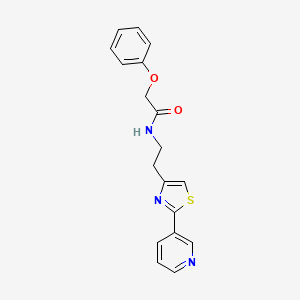

![4-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2458616.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2458619.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)

![8-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458623.png)